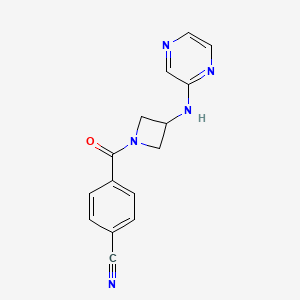
4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile is a complex organic compound featuring a pyrazine ring, an azetidine ring, and a benzonitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazine derivative, followed by the formation of the azetidine ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, often requiring optimization of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrazine or azetidine rings.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace hydrogen atoms on the aromatic ring with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield primary amines, and substitution may yield various substituted aromatic compounds .
Applications De Recherche Scientifique
4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and azetidine rings can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions are often studied using computational modeling and biochemical assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazine derivatives: These compounds share the pyrazine ring and have similar chemical properties.
Azetidine derivatives: These compounds share the azetidine ring and are used in similar applications.
Benzonitrile derivatives: These compounds share the benzonitrile group and are used in various chemical reactions.
Uniqueness
4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile is unique due to the combination of its three distinct functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Propriétés
IUPAC Name |
4-[3-(pyrazin-2-ylamino)azetidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-7-11-1-3-12(4-2-11)15(21)20-9-13(10-20)19-14-8-17-5-6-18-14/h1-6,8,13H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTMQJPWNGJLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C#N)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














